4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide
Beschreibung
The compound “4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide” features a hybrid structure combining an isoindoloquinazoline-dione core linked via a butanamide chain to a 2-isopropyl-substituted benzimidazole moiety (Figure 1).
Synthetic routes for analogous compounds (e.g., benzimidazole-linked amides) often involve nucleophilic substitution, amide coupling, or cyclocondensation reactions. For instance, describes the use of DMAP-catalyzed coupling in dichloromethane to assemble benzimidazole-containing amides, suggesting similar strategies may apply for the target compound .
Eigenschaften
Molekularformel |
C29H27N5O3 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C29H27N5O3/c1-17(2)26-31-22-14-13-18(16-23(22)32-26)30-25(35)12-7-15-33-27-19-8-3-4-9-20(19)29(37)34(27)24-11-6-5-10-21(24)28(33)36/h3-6,8-11,13-14,16-17,27H,7,12,15H2,1-2H3,(H,30,35)(H,31,32) |
InChI-Schlüssel |
KBVGDVNXJVVIEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide involves multiple steps, including the formation of the isoindoloquinazoline core and the subsequent attachment of the benzimidazole and butanamide groups. The synthetic route typically starts with the preparation of the isoindoloquinazoline intermediate, followed by the introduction of the benzimidazole moiety through a condensation reaction. The final step involves the coupling of the butanamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Analyse Chemischer Reaktionen
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Wissenschaftliche Forschungsanwendungen
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Biological Research: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bioactivity Correlations : Benzimidazole derivatives with electron-withdrawing groups (e.g., chloro in ) show enhanced antimicrobial activity, while bulky aryl groups (e.g., bromophenyl in 9c) correlate with anticancer effects . The target compound’s isoindoloquinazoline core may confer additional DNA intercalation or kinase inhibition properties, as seen in similar heterocycles .
Computational Similarity and QSAR Insights
Quantitative structure-activity relationship (QSAR) models and similarity metrics highlight the compound’s relationship to known bioactive molecules:
- Tanimoto/Dice Indices : identifies these indices as reliable metrics for virtual screening. The target compound’s benzimidazole and amide functionalities yield high similarity scores with kinase inhibitors (e.g., imatinib analogs) .
- Molecular Networking : ’s cosine score analysis (based on MS/MS fragmentation) could cluster the compound with isoindoloquinazoline derivatives, suggesting shared metabolic pathways or structural motifs .
Bioactivity Profile Predictions
demonstrates that bioactivity clustering aligns with structural similarity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
